molecular formula C10H18O2 B13807440 Cyclopentyl pentanoate CAS No. 5451-99-0

Cyclopentyl pentanoate

Cat. No.: B13807440
CAS No.: 5451-99-0
M. Wt: 170.25 g/mol
InChI Key: WODFKKJZIWGYCU-UHFFFAOYSA-N
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Description

Cyclopentyl pentanoate is an organic compound with the molecular formula C10H18O2. It is an ester formed from cyclopentanol and pentanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is notable for its unique structure, which includes a five-membered cyclopentane ring and a pentanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl pentanoate can be synthesized through the esterification reaction between cyclopentanol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl pentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclopentanol and pentanoic acid.

    Reduction: Reduction of the ester group can yield cyclopentyl pentanol.

    Oxidation: Oxidation reactions can lead to the formation of cyclopentyl pentanoic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

    Hydrolysis: Cyclopentanol and pentanoic acid.

    Reduction: Cyclopentyl pentanol.

    Oxidation: Cyclopentyl pentanoic acid.

Scientific Research Applications

Cyclopentyl pentanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

Cyclopentyl pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its cyclopentane ring structure. This ring structure can influence its physical properties, such as boiling point and solubility, making it distinct from linear or branched esters.

Comparison with Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Isopropyl butanoate: Used in fragrances and as a solvent.

Properties

CAS No.

5451-99-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

cyclopentyl pentanoate

InChI

InChI=1S/C10H18O2/c1-2-3-8-10(11)12-9-6-4-5-7-9/h9H,2-8H2,1H3

InChI Key

WODFKKJZIWGYCU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CCCC1

Origin of Product

United States

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